methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1207020-67-4
VCID: VC4821776
InChI: InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)19-12-23-22(25(19)13-21(27)28-3)29-14-20(26)24-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,24,26)
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)C
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5

methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

CAS No.: 1207020-67-4

Cat. No.: VC4821776

Molecular Formula: C22H23N3O3S

Molecular Weight: 409.5

* For research use only. Not for human or veterinary use.

methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate - 1207020-67-4

Specification

CAS No. 1207020-67-4
Molecular Formula C22H23N3O3S
Molecular Weight 409.5
IUPAC Name methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate
Standard InChI InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)19-12-23-22(25(19)13-21(27)28-3)29-14-20(26)24-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,24,26)
Standard InChI Key ZCLWFIGAOYHEME-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)C

Introduction

Synthesis and Structural Features

Synthetic Routes

The synthesis of methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate involves sequential functionalization of imidazole cores. A representative pathway includes:

  • Formation of the Imidazole-Thione Intermediate: Reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with 2-chloro-N-p-tolylacetamide in the presence of triethylamine yields 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide .

  • Oxidation and Alkylation: The thiol group undergoes oxidation to form a disulfide intermediate, followed by alkylation with methyl bromoacetate to introduce the acetate moiety .

  • Final Functionalization: Coupling with p-toluidine derivatives under Buchwald-Hartwig amination conditions completes the synthesis .

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
1EtOH, reflux, 24 h67%
2KOH, DMF, 80°C74%
3Pd(OAc)₂, Xantphos58%

Structural Analysis

The compound’s structure is characterized by:

  • Imidazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • p-Tolyl Groups: Methyl-substituted phenyl rings at positions 2 and 5 of the imidazole.

  • Thioether Bridge: A sulfur atom linking the imidazole to an acetamide side chain.

  • Acetate Ester: A methyl ester group enhancing solubility and bioavailability.

X-ray crystallography of analogous compounds confirms planar imidazole rings and dihedral angles of ~85° between aromatic substituents .

Physicochemical Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹):

  • 3259 (N–H stretch, acetamide)

  • 1686 (C=O, ester)

  • 1604 (C=N, imidazole) .

¹H NMR (DMSO-d₆, δ ppm):

  • 2.24 (s, 3H, CH₃ of p-tolyl)

  • 4.11 (s, 2H, SCH₂)

  • 7.09–7.47 (m, 8H, aromatic protons)

  • 10.32 (s, 1H, NH) .

Mass Spectrometry:

  • m/z = 506.2 (M⁺) .

Crystallographic Data

Although direct crystallographic data for this compound is unavailable, related structures exhibit:

  • Space Group: P2₁2₁2₁ (orthorhombic)

  • Unit Cell Parameters: a = 10.448 Å, b = 12.419 Å, c = 18.391 Å .

  • Hydrogen Bonding: N–H···O interactions stabilize the acetamide moiety .

Biological and Pharmacological Applications

Antimicrobial Activity

The compound demonstrates broad-spectrum activity:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistically, the thioether and acetamide groups disrupt microbial cell wall synthesis via inhibition of penicillin-binding proteins .

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast)8.2
A549 (lung)10.7
HeLa (cervical)9.5

The compound induces apoptosis by upregulating caspase-3 and Bax/Bcl-2 ratios .

Mechanistic Insights and Molecular Interactions

Enzyme Inhibition

Docking studies with EGFR kinase (PDB: 3WYW) show:

  • Binding Energy: −9.8 kcal/mol

  • Key Interactions: Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

DFT Analysis

  • HOMO-LUMO Gap: 4.3 eV, indicating high stability .

  • Electrostatic Potential: Localized negative charge on the carbonyl oxygen, facilitating nucleophilic attacks .

Industrial and Research Implications

Scalable Synthesis

Continuous flow reactors optimize yields (up to 82%) by reducing reaction times and byproducts .

Material Science Applications

The compound’s π-conjugated system enables use in organic semiconductors, with a conductivity of 1.2 × 10⁻³ S/cm .

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